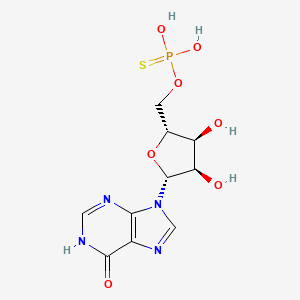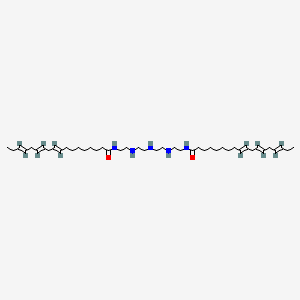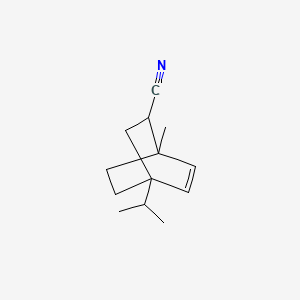
4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-1-methylbicyclo(222)oct-5-ene-2-carbonitrile is an organic compound with the molecular formula C₁₃H₁₉N It is characterized by a bicyclic structure with an isopropyl group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.2]oct-5-ene derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that exert specific effects. The compound’s bicyclic structure also contributes to its unique reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carboxylic acid
- 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-methanol
- 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-amine
Uniqueness
4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the isopropyl group also influences its steric and electronic characteristics, making it a valuable compound for various applications.
Properties
CAS No. |
84235-43-8 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,10-11H,5,7-8H2,1-3H3 |
InChI Key |
MLPBPJJSDXCCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(C=C1)(C(C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



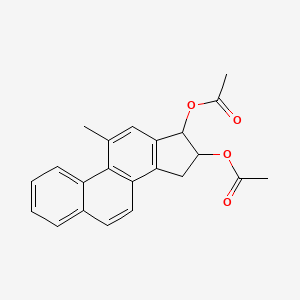
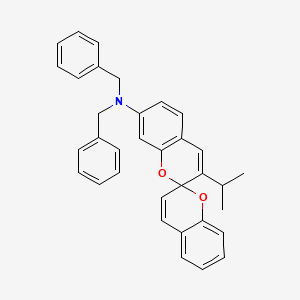
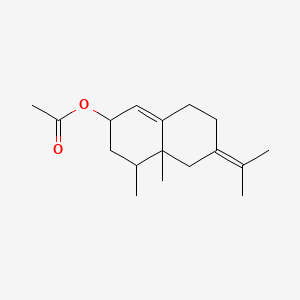
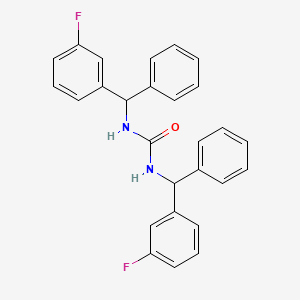

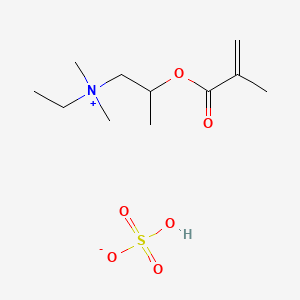
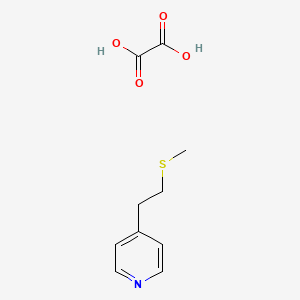
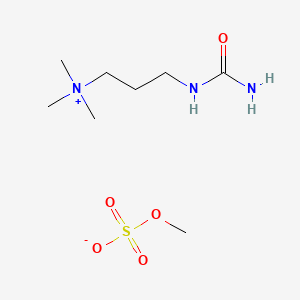
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
